Cas no 4212-05-9 (1,2-Dithiolan-4-amine)

1,2-Dithiolan-4-amine 化学的及び物理的性質
名前と識別子
-
- 1,2-Dithiolan-4-amine
- DTXSID00194958
- EN300-213099
- SCHEMBL2860312
- SB37131
- 4212-05-9
- dithiolan-4-amine
- 1,2-Ditholan-4-amine
- AKOS005444823
-
- MDL: MFCD11853040
- インチ: InChI=1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2
- InChIKey: BXMQAFYZFUUYMM-UHFFFAOYSA-N
- ほほえんだ: NC1CSSC1
計算された属性
- せいみつぶんしりょう: 121.002
- どういたいしつりょう: 121.002
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 42.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 76.6Ų
1,2-Dithiolan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213099-5.0g |
1,2-dithiolan-4-amine |
4212-05-9 | 5.0g |
$8280.0 | 2023-02-22 | ||
Enamine | EN300-213099-0.1g |
1,2-dithiolan-4-amine |
4212-05-9 | 0.1g |
$2511.0 | 2023-02-22 | ||
Enamine | EN300-213099-0.5g |
1,2-dithiolan-4-amine |
4212-05-9 | 0.5g |
$2740.0 | 2023-02-22 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1589-50mg |
1,2-Dithiolan-4-amine |
4212-05-9 | 97% | 50mg |
1526.48CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1589-1g |
1,2-Dithiolan-4-amine |
4212-05-9 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1005288-250mg |
1,2-Dithiolan-4-amine |
4212-05-9 | 95% | 250mg |
$525 | 2024-07-28 | |
Enamine | EN300-213099-0.05g |
1,2-dithiolan-4-amine |
4212-05-9 | 0.05g |
$2397.0 | 2023-02-22 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1589-50mg |
1,2-Dithiolan-4-amine |
4212-05-9 | 97% | 50mg |
¥1687.58 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005288-50mg |
1,2-Dithiolan-4-amine |
4212-05-9 | 95% | 50mg |
$235 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651880-500mg |
1,2-Dithiolan-4-amine |
4212-05-9 | 98% | 500mg |
¥11016.00 | 2024-05-14 |
1,2-Dithiolan-4-amine 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1,2-Dithiolan-4-amineに関する追加情報
Professional Introduction to 1,2-Dithiolan-4-amine (CAS No. 4212-05-9)
1,2-Dithiolan-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 4212-05-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structure consisting of a five-membered ring containing two sulfur atoms and two carbon atoms, with an amine functional group attached to one of the carbon atoms. The molecular formula of this compound is C₄H₆NS₂, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur.
The< strong>1,2-dithiolan-4-amine structure is highly versatile and has garnered considerable attention due to its potential applications in various chemical syntheses and biological activities. The presence of sulfur atoms in its framework imparts unique reactivity, making it a valuable intermediate in the development of more complex molecules. This reactivity has been exploited in the synthesis of pharmacologically active agents, where the dithiolan ring can serve as a scaffold for drug design.
In recent years, there has been growing interest in the< strong>1,2-dithiolan-4-amine derivative as a building block for medicinal chemistry. Its ability to form stable complexes with metal ions has opened up possibilities for applications in metallodrug development. For instance, studies have shown that derivatives of this compound can interact with transition metals such as copper and zinc to form complexes with potential anticancer properties. These complexes have been investigated for their ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) that damage cellular components.
The< strong>1,2-dithiolan-4-amine moiety is also known for its stability under various chemical conditions, which makes it an attractive candidate for use in drug formulations that require prolonged shelf life or resistance to metabolic degradation. This stability has been explored in the development of prodrugs, where the dithiolan ring can be designed to release active pharmaceutical ingredients (APIs) under specific physiological conditions. Such prodrug strategies have shown promise in improving bioavailability and targeted delivery of therapeutic agents.
Furthermore, the< strong>1,2-dithiolan-4-amine scaffold has been utilized in the synthesis of compounds with antimicrobial properties. Research indicates that certain derivatives exhibit activity against Gram-positive bacteria by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. These findings have prompted further investigation into the development of novel antibiotics based on this structural motif.
The< strong>1,2-dithiolan-4-amine compound also finds applications in materials science due to its ability to form coordination complexes with metal ions. These complexes have been explored for their catalytic properties, particularly in oxidation reactions where they serve as efficient catalysts for converting alcohols into aldehydes or ketones. Such catalytic applications are valuable in industrial processes that require high selectivity and efficiency.
In conclusion, the< strong>1,2-dithiolan-4-amine (CAS No. 4212-05-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications. As research continues to uncover new properties and functionalities of this compound, its importance in advancing chemical and biomedical sciences is likely to grow further.
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